molecular formula C7H9BrClNO B2654571 (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride CAS No. 2089245-40-7

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride

Cat. No. B2654571
CAS RN: 2089245-40-7
M. Wt: 238.51
InChI Key: OMCBNTFJNARQET-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride, also known as 4-(1-hydroxyethyl)-3-bromo-1-methylpyridin-1-ium chloride, is a chemical compound used in scientific research. It is a pyridine derivative that has been synthesized for its potential applications in medicinal chemistry, particularly in the development of new drugs.

Scientific Research Applications

Synthesis and Structural Analysis : Bromopyridine derivatives serve as key intermediates in the synthesis of complex molecules. For example, the synthesis and crystal structure analysis of Schiff base compounds involving bromopyridine derivatives have revealed their potential in forming stable crystalline structures useful for further chemical modifications and applications in material science (Wang et al., 2008).

Biological Evaluation : These derivatives have also been evaluated for their biological activities. The preparation of certain bromo-substituted compounds has led to the discovery of new molecules with significant antimicrobial properties (V. M. Sherekar et al., 2021). This highlights their potential use in developing new antibacterial and antiviral agents.

Material Science Applications : In material science, bromopyridine compounds are utilized as precursors for the development of new materials. For instance, the synthesis of lithium 2-pyridyltriolborate from bromopyridine derivatives demonstrates their utility in creating new chemical entities for use in cross-coupling reactions, which are fundamental to creating complex molecules for materials and pharmaceuticals (Yasunori Yamamoto et al., 2012).

Advanced Organic Synthesis : Furthermore, bromopyridine derivatives are involved in advanced organic synthesis techniques, such as in the formation of cyclic analogues of β-adrenergic blocking agents. This showcases their versatility in synthesizing a wide range of bioactive molecules (B. V. Lap et al., 1976).

Environmental and Green Chemistry : Lastly, research on the environmentally friendly removal of bromide and chloride impurities from ionic liquids demonstrates the commitment to green chemistry principles. Bromopyridine derivatives can be involved in processes that minimize harmful waste and improve the sustainability of chemical processes (Zuopeng Li et al., 2006).

properties

IUPAC Name

(1S)-1-(3-bromopyridin-4-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-5,10H,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCBNTFJNARQET-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.